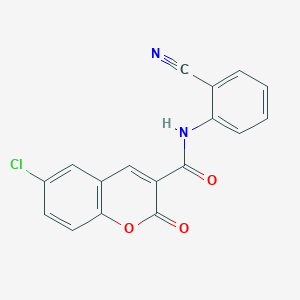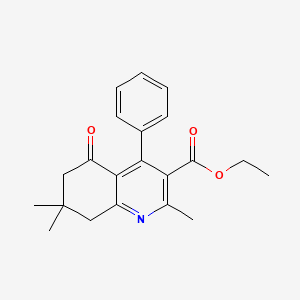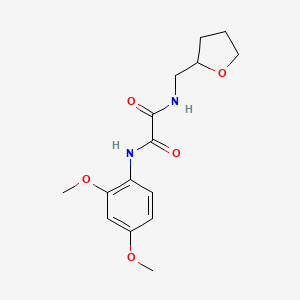
N'-(4,5-Dibromofurfurylidene)-2-(2-naphthyloxy)acethydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of a dibromo-furyl group and a naphthyloxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Furyl Group: The initial step involves the bromination of furan to obtain 4,5-dibromo-2-furyl.
Condensation Reaction: The dibromo-furyl compound is then subjected to a condensation reaction with a suitable aldehyde to form the furylmethylidene intermediate.
Hydrazide Formation: The intermediate is reacted with hydrazine to form the acetohydrazide derivative.
Final Coupling: The acetohydrazide is then coupled with 2-naphthyloxy acetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo-furyl group allows for nucleophilic substitution reactions, where bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furyl derivatives.
Scientific Research Applications
N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(Z)-1-(4,5-DICHLORO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE
- N’~1~-[(Z)-1-(4,5-DIMETHYL-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE
Uniqueness
N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE is unique due to the presence of bromine atoms, which enhance its reactivity and potential biological activities compared to its chloro and methyl analogs.
This detailed article provides a comprehensive overview of N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H12Br2N2O3 |
|---|---|
Molecular Weight |
452.1 g/mol |
IUPAC Name |
N-[(Z)-(4,5-dibromofuran-2-yl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C17H12Br2N2O3/c18-15-8-14(24-17(15)19)9-20-21-16(22)10-23-13-6-5-11-3-1-2-4-12(11)7-13/h1-9H,10H2,(H,21,22)/b20-9- |
InChI Key |
GGOZQKRBFSPRNQ-UKWGHVSLSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C\C3=CC(=C(O3)Br)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC(=C(O3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(9Z)-9-(1,3-benzodioxol-5-ylmethylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one](/img/structure/B11114570.png)
![N-cyclopropyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114573.png)

![2,3-Bis{3-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B11114583.png)
![(2-{[3-(Cyclopentylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B11114584.png)
![(4Z)-4-{[(4-bromophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11114597.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11114612.png)
![N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11114617.png)
![diethyl[2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron](/img/structure/B11114624.png)

![Propyl [1-(3,5-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11114652.png)
